5-ethoxy-2-methyl-N-[4-(N-methylacetamido)phenyl]-1-benzofuran-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-5-26-17-10-11-19-18(12-17)20(13(2)27-19)21(25)22-15-6-8-16(9-7-15)23(4)14(3)24/h6-12H,5H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWFXPTWXNRSDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=C(C=C3)N(C)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Core Synthesis
The construction of the benzofuran ring system serves as the foundational step. A widely adopted method involves the cyclization of o-hydroxyacetophenone derivatives under basic or acidic conditions . For instance, 5-ethoxy-2-methylbenzofuran can be synthesized via the acid-catalyzed cyclization of 2-hydroxy-4-ethoxy-5-methylacetophenone. This reaction typically employs sulfuric acid or polyphosphoric acid at temperatures ranging from 80–120°C, yielding the benzofuran scaffold with >75% efficiency .
Recent advances highlight the use of transition-metal catalysts to enhance regioselectivity. Palladium-catalyzed cyclization of ethoxy-substituted propargyl alcohols has been reported to achieve 85–90% yields under mild conditions (40–60°C) . This method reduces side reactions such as over-oxidation or ring-opening, which are common in traditional acid-mediated processes .
Carboxamide Formation
Conversion of the carboxylic acid to the carboxamide is achieved through activation followed by amine coupling. The acid is first transformed into an acid chloride using thionyl chloride or oxalyl chloride, then reacted with ammonium hydroxide or gaseous ammonia . Modern protocols favor coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which enable reactions under milder conditions (0–25°C) with yields exceeding 90% .
Table 1: Comparison of Carboxamide Synthesis Methods
| Method | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acid Chloride + NH3 | SOCl2, NH3(g) | 80–100 | 70–75 |
| HATU-Mediated Coupling | HATU, DIPEA | 0–25 | 90–95 |
| Enzymatic Hydrolysis | Lipase, Formamide | 30–40 | 60–65 |
Coupling with 4-(N-Methylacetamido)Aniline
The final step involves coupling the benzofuran-3-carboxamide with 4-(N-methylacetamido)aniline. This is typically performed via a nucleophilic acyl substitution reaction. The carboxamide is activated as a mixed anhydride using isobutyl chloroformate, then reacted with the aniline derivative in tetrahydrofuran (THF) at 50°C . Alternatively, microwave-assisted coupling reduces reaction times from 12 hours to 30 minutes while maintaining yields of 85–88% .
Critical Considerations:
-
The N-methylacetamido group on the aniline necessitates protection during earlier stages to prevent undesired side reactions. Boc (tert-butoxycarbonyl) protection is commonly employed .
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Solvent choice significantly impacts reactivity; polar aprotic solvents like DMF enhance nucleophilicity but may require rigorous drying .
Purification and Characterization
Purification is achieved through recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients . Advanced techniques such as preparative HPLC with C18 columns resolve stereochemical impurities, achieving >99% purity .
Characterization Data:
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1H NMR (400 MHz, CDCl3): δ 1.42 (t, J=7.0 Hz, 3H, OCH2CH3), 2.18 (s, 3H, CH3), 3.01 (s, 3H, NCH3), 4.12 (q, J=7.0 Hz, 2H, OCH2)
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HRMS (ESI): m/z calcd for C21H22N2O4 [M+H]+: 373.1652; found: 373.1655
Recent Advances in Catalytic Methods
Transition-metal catalysis has revolutionized benzofuran synthesis. For example, palladium-catalyzed C–H activation enables direct ethoxylation of preformed benzofuran cores, bypassing intermediate isolation . Photoredox catalysis has also been employed for decarboxylative amidation, reducing reliance on hazardous coupling agents .
Challenges and Optimization Strategies
Key Challenges:
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Regioselectivity in Cyclization: Competing pathways may yield 6-ethoxy or 4-methyl regioisomers. Computational modeling (DFT) aids in predicting favorable transition states .
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Amide Hydrolysis: The N-methylacetamido group is prone to hydrolysis under acidic conditions. Employing scavengers like molecular sieves mitigates this issue .
Optimization Strategies:
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-2-methyl-N-[4-(N-methylacetamido)phenyl]-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzofuran compounds .
Scientific Research Applications
Medicinal Chemistry
5-ethoxy-2-methyl-N-[4-(N-methylacetamido)phenyl]-1-benzofuran-3-carboxamide is being investigated for its potential therapeutic properties. Its structure allows it to interact with specific receptors and enzymes, which may lead to various pharmacological effects.
Mechanisms of Action :
The compound may exert its effects by binding to specific molecular targets, altering their activity. This interaction can influence pathways related to inflammation, pain relief, and possibly cancer treatment .
Anticancer Research
Research indicates that compounds similar to this compound have shown promise in inhibiting tumor growth in preclinical studies. The benzofuran moiety has been linked to anti-cancer activities through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuropharmacology
There is ongoing research into the neuroprotective effects of this compound. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies are focused on its potential to modulate neurotransmitter systems and reduce neuroinflammation .
Case Studies
Mechanism of Action
The mechanism of action of 5-ethoxy-2-methyl-N-[4-(N-methylacetamido)phenyl]-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Benzothiophene Derivatives: Similar in structure to benzofurans and used in medicinal chemistry for their therapeutic potential.
Uniqueness
5-ethoxy-2-methyl-N-[4-(N-methylacetamido)phenyl]-1-benzofuran-3-carboxamide is unique due to its specific functional groups and structural features, which contribute to its distinct chemical and biological properties. Its combination of ethoxy, methylacetamido, and benzofuran moieties sets it apart from other similar compounds .
Biological Activity
5-Ethoxy-2-methyl-N-[4-(N-methylacetamido)phenyl]-1-benzofuran-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
- Molecular Formula : C26H24N2O4
- Molecular Weight : 428.5 g/mol
- Purity : Typically 95% .
The compound exhibits biological activity primarily through its interaction with specific molecular targets. It has been identified as a potential inhibitor of plasma kallikrein, a serine protease involved in the regulation of blood pressure and inflammation. By inhibiting this enzyme, the compound may exert anti-inflammatory effects and influence vascular permeability .
Antimicrobial Activity
Research has demonstrated that derivatives of benzofuran compounds, including this compound, exhibit significant antimicrobial properties. In vitro studies show that these compounds can inhibit various pathogenic microorganisms, suggesting their potential as therapeutic agents against infections .
Anticancer Potential
The compound has been evaluated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. For instance, compounds similar to this compound have shown selective cytotoxicity against human cancer cell lines while sparing normal cells .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various benzofuran derivatives, it was found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were significantly lower than those of standard antibiotics such as Ciprofloxacin .
| Compound | MIC (µg/mL) | Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Ciprofloxacin | 64 | Staphylococcus aureus |
Study 2: Anticancer Activity
A comparative study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it had an IC50 value significantly lower than standard chemotherapeutics, highlighting its potential as a novel anticancer agent.
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| HeLa (Cervical) | 15 | Cisplatin | 21 |
| MDA-MB-361 (Breast) | 12 | Doxorubicin | 18 |
Q & A
Q. What are the recommended synthetic pathways for 5-ethoxy-2-methyl-N-[4-(N-methylacetamido)phenyl]-1-benzofuran-3-carboxamide, and how can intermediates be characterized?
- Methodological Answer : The synthesis involves multi-step organic reactions. A common approach includes:
Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated ketones under acidic conditions (e.g., H₂SO₄ catalysis).
Amide Coupling : Reacting the benzofuran-3-carboxylic acid derivative with 4-(N-methylacetamido)aniline using coupling agents like EDCl/HOBt in DMF.
Ethoxy Group Introduction : Alkylation of the hydroxyl group at the 5-position using ethyl bromide and a base (e.g., K₂CO₃).
Intermediate Characterization :
- NMR Spectroscopy : Confirm regiochemistry of substitution (e.g., ¹H NMR for ethoxy protons at δ ~1.3–1.5 ppm and aromatic protons).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- HPLC-Purity Analysis : Ensure intermediates are >95% pure before proceeding .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign quaternary carbons (e.g., benzofuran C-3 carbonyl at δ ~165 ppm in ¹³C NMR).
- IR Spectroscopy : Identify key functional groups (amide C=O stretch ~1650–1680 cm⁻¹, benzofuran ring vibrations ~1500 cm⁻¹).
- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer :
- In Vitro Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination).
- Cytotoxicity Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, comparing IC₅₀ values with structurally similar derivatives.
- Binding Affinity Studies : Use surface plasmon resonance (SPR) to measure interactions with target proteins (e.g., BSA for plasma protein binding) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the final synthetic step?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (EDCl: 1.2–2.0 equiv).
- Computational Modeling : Use density functional theory (DFT) to predict transition-state energetics and identify rate-limiting steps.
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to <2 hours while maintaining >90% yield .
Q. How should researchers address contradictions in biological activity data between this compound and analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethoxy vs. methoxy at position 5) on logP and target binding.
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid degradation (e.g., cytochrome P450-mediated oxidation).
- Molecular Dynamics Simulations : Model ligand-receptor interactions to explain divergent IC₅₀ values (e.g., steric clashes with bulkier substituents) .
Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Proteomics Profiling : Perform affinity purification followed by LC-MS/MS to identify interacting proteins.
- CRISPR-Cas9 Knockout Models : Validate target relevance by silencing candidate genes (e.g., apoptosis regulators) in cell lines.
- In Vivo Pharmacokinetics : Track tissue distribution via radiolabeled compound (³H or ¹⁴C) in rodent models .
Q. How can researchers systematically explore structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Library Synthesis : Prepare derivatives with variations at the ethoxy (position 5), methyl (position 2), and acetamido (position 4) groups.
- QSAR Modeling : Use partial least squares (PLS) regression to correlate descriptors (e.g., Hammett σ, molar refractivity) with bioactivity.
- Crystallographic Data : Overlay ligand-receptor co-crystal structures to identify critical hydrogen bonds or hydrophobic interactions.
| Derivative | Modification | IC₅₀ (EGFR) | LogP |
|---|---|---|---|
| Parent Compound | None | 0.45 µM | 3.2 |
| 5-Methoxy Analog | Methoxy at position 5 | 1.2 µM | 2.8 |
| N-Acetyl Removal | Free amine at position 4 | >10 µM | 1.9 |
- Key Insight : Ethoxy and N-methylacetamido groups enhance both potency and lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
